

Introduction: The Versatility of a Core Heterocyclic Synthon

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Compound of Interest

Compound Name: 4-Methyl-isatoic anhydride

Cat. No.: B1367047

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4-Methyl-isatoic anhydride, also known as 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a substituted derivative of isatoic anhydride.^{[1][2]} These heterocyclic compounds serve as indispensable building blocks in modern organic and medicinal chemistry.^{[1][3]} Their significance lies in their unique reactivity, particularly as stable and versatile precursors to 2-aminobenzoic acid derivatives. The anhydride moiety, upon reaction with nucleophiles, readily undergoes a ring-opening reaction, often accompanied by the extrusion of carbon dioxide to generate highly reactive intermediates.^{[3][4]} This reactivity profile makes **4-methyl-isatoic anhydride** an exceptionally valuable starting material for the synthesis of a wide array of complex molecular scaffolds, most notably quinazolines and quinazolinones, which are prevalent in numerous pharmaceutically active compounds.^{[3][5]} This guide provides an in-depth exploration of its properties, synthesis, core reactivity, and strategic applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of **4-Methyl-isatoic anhydride** are crucial for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	63480-11-5	[6][7]
Molecular Formula	C ₉ H ₇ NO ₃	[6]
Molecular Weight	177.16 g/mol	[6][7]
Appearance	White to pale yellow solid	[8]
Melting Point	228 °C (decomposes)	[9]
Density	~1.335 g/cm ³ (Predicted)	[9]
Storage Temperature	Room Temperature, under inert atmosphere	[9]

Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of **4-Methyl-isatoic anhydride**. While a comprehensive public database spectrum for this specific CAS number is not readily available, the expected characteristic signals can be inferred from the parent compound, N-methylisatoic anhydride, and general principles of spectroscopy.[10][11][12]

Technique	Expected Characteristics
^1H NMR	Aromatic protons (multiplets in the ~7.0-8.0 ppm range), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the N-H proton (>10 ppm).
^{13}C NMR	Aromatic carbons (~115-140 ppm), a methyl carbon (~20 ppm), and two carbonyl carbons (~150-165 ppm).
IR Spectroscopy	Characteristic N-H stretching (~3200-3300 cm^{-1}), aromatic C-H stretching (~3000-3100 cm^{-1}), and two distinct anhydride C=O stretching bands (~1770 cm^{-1} and ~1730 cm^{-1}).
Mass Spectrometry (EI-MS)	A molecular ion (M^+) peak at $m/z = 177$. Fragmentation may show the loss of CO_2 ($m/z = 133$) and subsequent fragments. [12]

Synthesis of 4-Methyl-isatoic Anhydride

The most common and established method for synthesizing isatoic anhydrides involves the cyclization of the corresponding anthranilic acid using phosgene or a phosgene equivalent.[\[4\]](#) [\[13\]](#) This approach is adaptable for preparing the 4-methyl derivative from 2-amino-5-methylbenzoic acid.

Protocol 1: Synthesis via Phosgenation of 2-Amino-5-methylbenzoic Acid

This protocol is adapted from the general procedure for isatoic anhydride synthesis.[\[13\]](#)

Causality and Experimental Rationale:

- **Acidic Solution:** The reaction is initiated in an acidic aqueous solution to protonate the starting anthranilic acid, ensuring its solubility.
- **Phosgene as Cyclizing Agent:** Phosgene (COCl_2) acts as a dicarbonyl equivalent. It first reacts with the amino group to form an N-carboxychloride intermediate, which then

undergoes intramolecular cyclization with the adjacent carboxylic acid group to form the stable six-membered anhydride ring, eliminating HCl.

- **Temperature Control:** The reaction is exothermic. Maintaining the temperature below 50°C is crucial to prevent side reactions and decomposition of the product.^[13]
- **Staged Reaction:** The reaction often proceeds in stages, with the product precipitating as it forms. Collecting the product in multiple crops and re-subjecting the mother liquor to phosgene ensures a higher overall yield.^[13]

Step-by-Step Methodology:

- **Dissolution:** Dissolve 1 mole equivalent of 2-amino-5-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.
- **Reaction Setup:** Transfer the solution to a three-necked flask equipped with a mechanical stirrer, a gas inlet tube with a sintered glass tip, and a gas outlet connected to a scrubber (e.g., containing concentrated ammonium hydroxide).
- **Phosgenation:** While stirring vigorously, introduce a steady stream of phosgene gas into the solution. The product will begin to precipitate.
- **Temperature Management:** Monitor the internal temperature and regulate the phosgene flow to keep it below 50°C. Continue the gas flow for 2-4 hours or until the rate of absorption significantly decreases.^[13]
- **First Crop Isolation:** Purge the flask with air to remove residual phosgene. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
- **Subsequent Crops:** Return the filtrate to the reaction flask and resume the passage of phosgene to precipitate a second crop of the product.
- **Drying:** Dry the combined product in air and then in an oven at 100°C. The material is typically pure enough for subsequent use.

Core Reactivity: A Gateway to Heterocyclic Scaffolds

The synthetic utility of **4-methyl-isatoic anhydride** stems from its predictable reactivity with nucleophiles. The key transformation involves the nucleophilic attack at one of the carbonyl carbons, leading to the opening of the heterocyclic ring.

Mechanism with Primary Amines and Aldehydes (Three-Component Reaction)

The reaction with primary amines is particularly powerful. The initial ring-opening and subsequent decarboxylation generate a 2-amino-N-substituted-benzamide intermediate. In the presence of an aldehyde, this intermediate can undergo condensation and cyclization in a one-pot fashion to yield 2,3-disubstituted-quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.^{[14][15][16]}

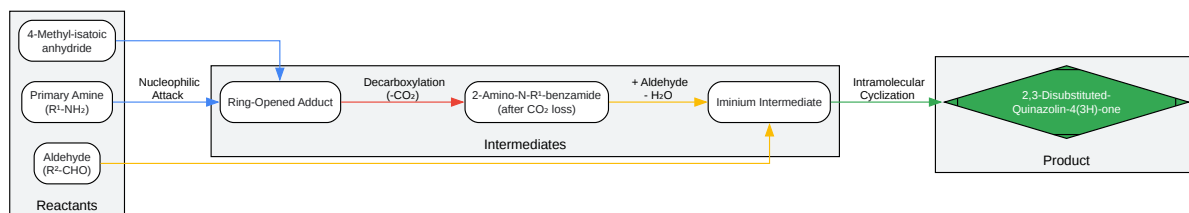


Figure 1: Three-Component Quinazolinone Synthesis Mechanism

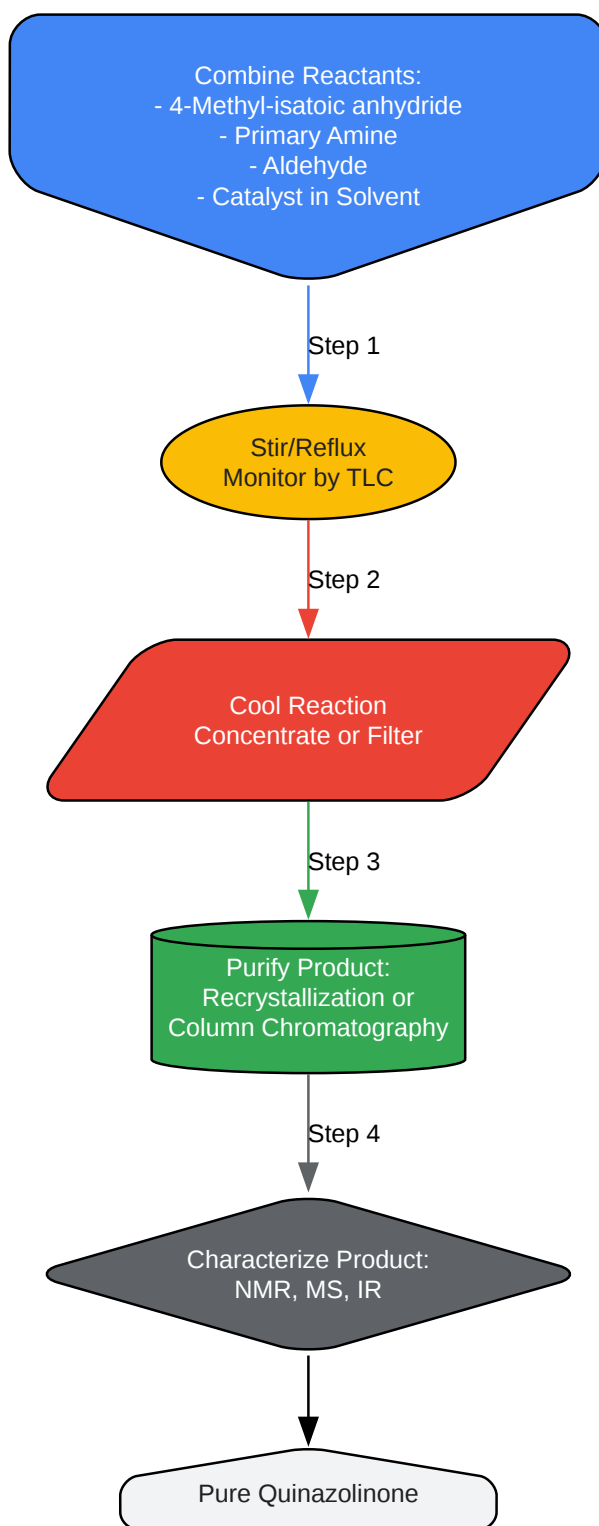


Figure 2: Experimental Workflow for Quinazolinone Synthesis

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